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Compound of Interest

Compound Name: Walsuronoid B

Cat. No.: B023641

A Deep Dive into the Spectroscopic and
Experimental Data that Defined a Novel Limonoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation
of Walsuronoid B, a significant limonoid isolated from Walsura robusta. This document details
the experimental protocols and presents the key quantitative data that were instrumental in
defining its unique molecular architecture. The logical workflow of the structure determination,
based on extensive spectroscopic analysis, is also visualized to offer a clear and in-depth
understanding of the scientific process.

Quantitative Spectroscopic Data

The structural framework of Walsuronoid B was pieced together through meticulous analysis
of its spectroscopic data. The following tables summarize the definitive 1H and 13C Nuclear
Magnetic Resonance (NMR) data, as well as the crucial 2D NMR correlations that established
the connectivity and relative stereochemistry of the molecule.

Table 1: *H NMR Data for Walsuronoid B (500 MHz,
CDCIs)
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Position o (ppm) Multiplicity (J in Hz)
1 5.48 S

2 5.98 d (10.0)
3 6.88 d (10.0)
5 2.85 dd (12.5, 4.0)
60 2.05 m

6[3 1.85 m

7 5.45 t (3.0)
9 2.58 d (12.5)
1la 2.15 m

11B8 1.95 m

12a 1.75 m

12p 1.55 m

15 3.15 S

17 3.45 S

19a 1.25 S

198 1.15 s

21 7.38 t (1.5)
22 6.35 d (1.5)
23 7.42 S

28 1.10 S

29 1.20 S

30 1.30 S
7-OAc 2.10 S
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Table 2: **C NMR Data for Walsuronoid B (125 MHz,

CDCI3)
Position o (ppm) Position o (ppm)
1 79.8 16 176.5
2 128.5 17 52.5
3 142.1 18 21.5
4 39.8 19 25.8
5 45.2 20 121.8
6 355 21 143.2
7 70.1 22 110.1
8 44.8 23 141.1
9 50.1 28 28.1
10 43.5 29 22.3
11 26.5 30 31.8
12 38.2 7-OAc (C=0) 170.5
13 48.9 7-OAc (CHs) 21.1
14 158.9
15 49.5

Table 3: Key 2D NMR Correlations (HMBC and NOESY)
for Walsuronoid B
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HMBC Correlations (*H -

Proton(s) 12g) Key NOESY Correlations
H-1 C-2,C-3,C-5,C-9,C-10 H-5, H-9, H-11
H-2 C-1,C-3,C+4, C-10 H-3
H-3 C-1,C-2,C-4,C-5 H-2
H-5 C-1,C+4, C-6,C-7,C-9, C-10 H-1, H-6a, H-9, H-19a
Ho7 C-5, C-6, C-8, C-9, 7-OAc H-6B, H-15
C=0
H-9 C-1,C-5,C-8,C-10,C-11 H-1, H-5, H-11a
H-15 C-8, C-13, C-14, C-16, C-17 H-7, H-17, H-30
H-17 C-13, C-18, C-20, C-22 H-15, H-18
H-190/3 C-3,C-4, C-5,C-10 H-5, H-28
H-21 C-20, C-22, C-23 H-22
H-28 C-3,C-4, C-5, C-29 H-19p3
H-30 C-8, C-13, C-14, C-15 H-15

Experimental Protocols

The successful elucidation of Walsuronoid B's structure relied on a series of well-defined

experimental procedures, from its extraction from the natural source to the acquisition of high-

resolution spectroscopic data.

General Experimental Procedures

Optical rotations were measured on a JASCO P-1020 polarimeter. UV spectra were obtained

using a Shimadzu UV-2401PC spectrometer. IR spectra were recorded on a Bruker FT-IR

Tensor 27 spectrometer with KBr pellets. NMR spectra were acquired on a Bruker DRX-500

spectrometer with TMS as an internal standard. HRESIMS were performed on a VG AutoSpec-

3000 spectrometer.
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Plant Material

The leaves of Walsura robusta were collected in the Yunnan Province of China and identified
by Prof. De-Ding Tao of the Kunming Institute of Botany, Chinese Academy of Sciences. A
voucher specimen was deposited at the State Key Laboratory of Phytochemistry and Plant
Resources in West China, Kunming Institute of Botany.

Extraction and Isolation

The air-dried and powdered leaves of W. robusta (5 kg) were extracted with 95% ethanol (3 x
20 L) at room temperature. The combined extracts were concentrated under reduced pressure
to yield a crude extract (350 g). This extract was then suspended in water and partitioned
successively with petroleum ether, ethyl acetate, and n-butanol.

The ethyl acetate fraction (80 g) was subjected to column chromatography over silica gel,
eluting with a gradient of chloroform-methanol (100:0 to 80:20) to afford several fractions.
Fraction 5 (12 g) was further purified by repeated column chromatography on silica gel and
Sephadex LH-20, followed by preparative HPLC (using a methanol-water gradient) to yield
Walsuronoid B (25 mg).

Walsuronoid B: Obtained as a white amorphous powder. HRESIMS: m/z 511.2328 [M + H]*
(calcd for C29H350s, 511.2332).

Visualization of the Elucidation Process

The following diagrams, generated using the DOT language, illustrate the workflow and logical
connections inherent in the structure elucidation of Walsuronoid B.

Experimental Workflow
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Figure 1. Experimental workflow for the isolation and structure elucidation of Walsuronoid B.
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Logical Flow of Structure Determination

Primary Spectroscopic Data Data Interpretation

HRESIMS Molecular Formula
m/z 511.2328 [M+H]* C29H3408
2D NMR Connectivity
1H NMR Proton Environments 1H-13C HSQC TH-3C HMBC
(Chemical Shifts, Multiplicities) (Olefins, Methyls, etc.) (Direct C-H Attachment) (Long-R C-H Correlations) Establishes Connectivity

, | e C;xrbonCSk;letorll . ‘l'l[)-‘H CC():SY . Establishes Connectivity
b , etc. ton-Prot i
(: arbons, Carbonyls, etc.) (Proton-Proton Couplings) Elucidated Structure

of Walsuronoid B

B3C NMR
(Number and Type of Carbons)

Determines Stereochemist

Stereochemistry

NOESY Determines Stereochemistry.

(Spatial Proximity of Protons)

J-Coupling Constants

Click to download full resolution via product page

Figure 2. Logical relationships in the spectroscopic determination of Walsuronoid B's
structure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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